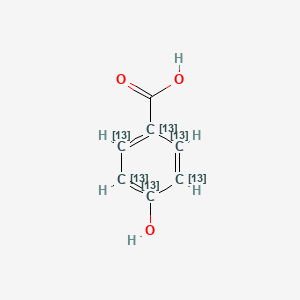

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid

概要

説明

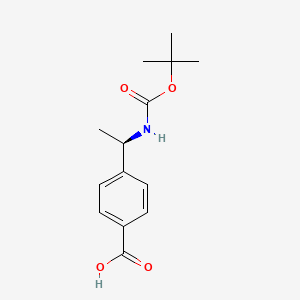

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is a stable isotope-labeled compound, specifically a derivative of 4-hydroxybenzoic acid where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

作用機序

Target of Action

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, can inhibit both gram-positive and gram-negative bacteria .

Mode of Action

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, has antimicrobial properties .

Biochemical Pathways

For instance, it is a substrate for 4-hydroxybenzoic acid hydro-lyase (PobA), protocatechuic acid decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA) .

Pharmacokinetics

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is slightly soluble in dmso and methanol .

Action Environment

It’s known that its non-labelled analogue, 4-hydroxybenzoic acid, is stable at -20°c and has a melting point of 214-216°C .

生化学分析

Biochemical Properties

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-Hydroxybenzoic acid to produce protocatechuic acid. This interaction is crucial for understanding the metabolic fate of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the glycolysis process and the oxidative pentose phosphate pathway, leading to changes in cellular energy production and redox balance. Additionally, this compound can impact ion uptake, photosynthesis, and water transpiration in plant cells, demonstrating its broad range of cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to 4-hydroxybenzoate hydroxylase, facilitating the hydroxylation reaction. This binding interaction is essential for the conversion of this compound to protocatechuic acid. Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C, but its stability can be affected by factors such as pH and temperature. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase and protocatechuate 3,4-dioxygenase, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid typically involves the introduction of carbon-13 labeled carbon atoms into the benzene ring of 4-hydroxybenzoic acid. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process requires stringent quality control to maintain the isotopic purity and ensure the consistency of the product. The production methods are designed to be efficient and cost-effective, catering to the high demand in research and industrial applications .

化学反応の分析

Types of Reactions

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of this compound. These products are valuable in further research and industrial applications .

科学的研究の応用

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the production of high-precision materials and in quality control processes .

類似化合物との比較

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is unique due to its complete carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

4-Hydroxybenzoic Acid: The non-labeled version, commonly used in various applications but lacks the isotopic labeling for detailed studies.

Salicylic Acid: Another hydroxybenzoic acid derivative, used extensively in pharmaceuticals but with different functional properties.

Benzoic Acid: A simpler aromatic carboxylic acid, used in food preservation and other applications .

特性

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745665 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-29-5 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

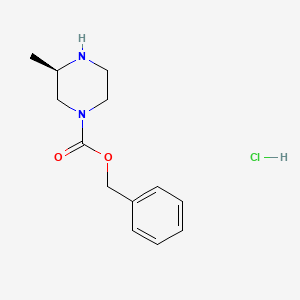

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)